Benzoic acid, p-(carboxymethylsulfonyl)-
Description
Benzoic acid derivatives are pivotal in pharmaceuticals, agrochemicals, and industrial applications due to their structural versatility and functional properties . The compound "Benzoic acid, p-(carboxymethylsulfonyl)-" is a para-substituted benzoic acid featuring a carboxymethylsulfonyl (-SO₂-CH₂-COOH) group.
Properties
CAS No. |
98948-26-6 |
|---|---|
Molecular Formula |
C9H8O6S |
Molecular Weight |
244.22 g/mol |
IUPAC Name |
4-(carboxymethylsulfonyl)benzoic acid |
InChI |
InChI=1S/C9H8O6S/c10-8(11)5-16(14,15)7-3-1-6(2-4-7)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13) |
InChI Key |
OENAASIFBJNFCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)S(=O)(=O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, p-(carboxymethylsulfonyl)- can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, the preparation of benzoic acid from bromobenzene involves the formation of a Grignard reagent, which is then reacted with carbon dioxide to form the desired carboxylic acid . Another method involves the partial oxidation of toluene using oxygen gas, with manganese or cobalt naphthenates as catalysts .
Industrial Production Methods
Industrial production of benzoic acid, p-(carboxymethylsulfonyl)- typically involves large-scale oxidation processes. The use of catalysts such as manganese or cobalt naphthenates is common in these processes to ensure efficient conversion and high yields .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, p-(carboxymethylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic acyl substitution reactions to form esters, amides, and other derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and carbonyldiimidazole are used to activate the carboxyl group for substitution reactions
Major Products Formed
The major products formed from these reactions include esters, amides, and other carboxylic acid derivatives .
Scientific Research Applications
Benzoic acid, p-(carboxymethylsulfonyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzoic acid, p-(carboxymethylsulfonyl)- involves its interaction with various molecular targets and pathways. For instance, in biological systems, it is conjugated to glycine in the liver and excreted as hippuric acid . This process helps in the detoxification and excretion of harmful substances. The compound’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Analysis
- DMSB (p-(dimethylsulfamoyl) benzoic acid) : Features a dimethylsulfamoyl group (-SO₂-N(CH₃)₂) at the para position. Unlike the carboxymethylsulfonyl group, DMSB lacks a carboxylic acid moiety, reducing its polarity and acidity .
- 4-[(4-Aminophenyl)sulfonyl]amino-2-hydroxybenzoic acid (CAS 6202-21-7): Contains a sulfonamido (-SO₂-NH-) group and a hydroxyl substituent. This structure enhances hydrogen-bonding capacity, influencing its antimicrobial activity .
- Benzoic acid, 2-methoxy-5-[methyl(methylsulfonyl)amino] (CAS 90763-15-8): Combines methoxy and methylsulfonylamino groups, affecting electron distribution and bioavailability .
Physicochemical Properties
- Solubility and Extraction: Benzoic acid derivatives with sulfonyl groups exhibit higher distribution coefficients (m) in emulsion liquid membranes compared to acetic acid, enhancing extraction efficiency . The carboxymethylsulfonyl group likely increases hydrophilicity, improving aqueous solubility relative to non-carboxylated analogs like DMSB .
Acidity :
Toxicity Predictions
Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives indicate that molecular connectivity indices (0JA, 1JA) correlate with oral LD₅₀ in mice . For example:
- Zero-order connectivity index (0JA) : Reflects molecular branching; linear substituents (e.g., carboxymethylsulfonyl) may reduce toxicity compared to branched groups.
- Cross-factor (JB = 0JA × 1JA) : Higher values correlate with increased toxicity. The carboxymethylsulfonyl group’s linear structure might result in moderate JB values, suggesting intermediate toxicity .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituent(s) | Molecular Weight | Predicted LD₅₀ (QSTR) | Key Applications |
|---|---|---|---|---|
| Benzoic acid, p-(carboxymethylsulfonyl) | -SO₂-CH₂-COOH (para) | ~260 (estimated) | Moderate (JB ~0.5–1.0) | Pharmaceuticals, sensors |
| DMSB | -SO₂-N(CH₃)₂ (para) | 229.27 | High (JB >1.5) | Agrochemicals |
| CAS 6202-21-7 | -SO₂-NH-C₆H₄-NH₂, -OH (ortho) | 337.33 | Low (JB ~0.3) | Antimicrobials |
| CAS 90763-15-8 | -OCH₃, -SO₂-N(CH₃) (meta) | 259.28 | Moderate (JB ~1.0) | Drug intermediates |
Table 2: Extraction Coefficients (m) in Emulsion Liquid Membranes
| Compound | Distribution Coefficient (m) | Effective Diffusivity (cm²/s) |
|---|---|---|
| Benzoic acid | 12.5 | 1.8 × 10⁻⁶ |
| Acetic acid | 0.8 | 1.2 × 10⁻⁶ |
| Phenol | 15.0 | 0.9 × 10⁻⁶ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
